

Physical and chemical properties of 3-Bromo-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzaldehyde

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An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of **3-Bromo-2-nitrobenzaldehyde** (CAS No. 882772-99-8), a key chemical intermediate in the pharmaceutical and fine chemical industries.^[1] Its unique trifunctional structure, featuring aldehyde, nitro, and bromo groups, makes it a versatile building block for complex molecular synthesis. This guide details its physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, chemical reactivity, and essential safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Structure

Proper identification is critical for regulatory compliance and experimental reproducibility. **3-Bromo-2-nitrobenzaldehyde** is an aromatic compound with a distinct substitution pattern on the benzene ring that dictates its chemical behavior.

- IUPAC Name: **3-bromo-2-nitrobenzaldehyde**^[2]
- CAS Number: 882772-99-8^{[2][3]}
- Molecular Formula: C₇H₄BrNO₃^{[2][3]}
- Canonical SMILES: C1=CC(=C(C(=C1)Br)[O-])C=O^[2]

The spatial arrangement of the electron-withdrawing nitro group ortho to the aldehyde, and the bromine atom meta to the aldehyde, creates a unique electronic environment that influences the compound's reactivity.

Caption: 2D Chemical Structure of **3-Bromo-2-nitrobenzaldehyde**.

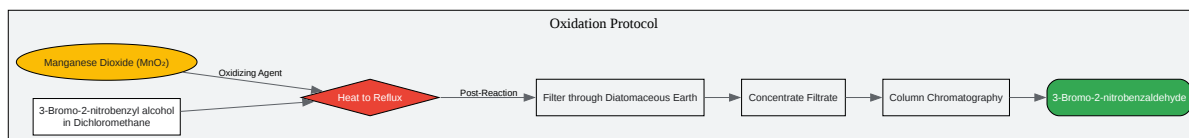
Physicochemical Properties

Understanding the physical and chemical properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling. The data presented below is compiled from authoritative chemical databases.

Property	Value	Source
Molecular Weight	230.02 g/mol	[2][3][4]
Appearance	Expected to be a solid, likely pale brown or yellow	Inferred from isomers[5]
Melting Point	Data not available; isomers melt in the 92-108 °C range	[6][7]
Boiling Point	311.6 ± 27.0 °C (Predicted for isomer)	[6]
Solubility	Sparingly soluble in water; soluble in organic solvents like DCM, acetone, and THF	Inferred from related compounds[1][8][9]
XLogP3-AA	1.9	[2]

Synthesis and Purification

3-Bromo-2-nitrobenzaldehyde is an important pharmaceutical intermediate, particularly in the development of cardiovascular and anticancer drugs.[1] A common and effective method for its preparation involves the oxidation of the corresponding alcohol, 3-bromo-2-nitrobenzyl alcohol. This final step is crucial and requires a controlled oxidative agent to prevent over-oxidation to the carboxylic acid.



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Caption: Experimental workflow for the synthesis of **3-Bromo-2-nitrobenzaldehyde**.

Experimental Protocol: Oxidation of 3-Bromo-2-nitrobenzyl Alcohol

This protocol is adapted from a patented synthesis method, demonstrating a field-proven approach.^[1] The use of manganese dioxide (MnO₂) is a classic choice for oxidizing benzylic alcohols to aldehydes due to its mildness and selectivity.

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-nitrobenzyl alcohol (14.0 g).
- **Solvent Addition:** Add dichloromethane (150 mL) to the flask and stir to dissolve the starting material.
- **Oxidant Addition:** Carefully add manganese dioxide (42.0 g) to the solution. MnO₂ is the oxidizing agent that will convert the alcohol to an aldehyde.
- **Reaction Execution:** Heat the mixture to reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add diatomaceous earth and filter the suspension to remove the manganese salts and excess reagent.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the resulting crude solid by column chromatography to yield pure **3-bromo-2-nitrobenzaldehyde** (yields of approximately 65-68% have been reported).[1]

Chemical Reactivity and Applications

The utility of **3-Bromo-2-nitrobenzaldehyde** in drug development stems from the distinct reactivity of its three functional groups:

- Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in Wittig reactions to form alkenes, reductive amination to form amines, and aldol condensations, providing a gateway to extend the carbon skeleton.
- Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amine (—NH_2). This transformation is fundamental for introducing a nucleophilic site, often used in the formation of heterocyclic rings or amide bonds, which are prevalent in pharmacologically active molecules.
- Bromo Group: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic connection of different molecular fragments, a cornerstone of modern medicinal chemistry.

This trifecta of reactivity makes **3-Bromo-2-nitrobenzaldehyde** a powerful synthon for building complex molecular architectures required for novel therapeutics.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **3-Bromo-2-nitrobenzaldehyde** possesses specific hazards that require stringent safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as:

- H302: Harmful if swallowed[2]
- H312: Harmful in contact with skin[2]

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H332: Harmful if inhaled[2]

Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[11]
 - Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]
- Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [10][13] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10][11]
- First-Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes.[10][12]
 - In case of skin contact: Wash off immediately with plenty of soap and water.[10]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
 - If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]

Conclusion

3-Bromo-2-nitrobenzaldehyde is a high-value chemical intermediate with a well-defined profile of physical, chemical, and safety properties. Its strategic importance in the synthesis of pharmaceuticals, particularly for cardiovascular and oncological applications, is underscored by its versatile reactivity. The synthetic protocol detailed herein provides a reliable method for its preparation. Adherence to the outlined safety procedures is essential for mitigating the risks associated with its handling. This guide serves as a critical resource for scientists and researchers leveraging this compound in their synthetic endeavors.

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